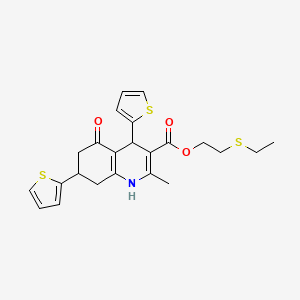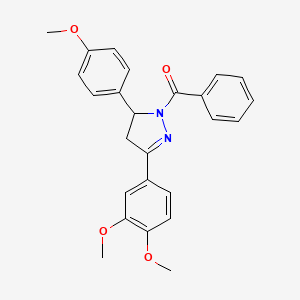![molecular formula C28H30N6 B11636979 1,4-Bis[4-(dimethylamino)benzyl]-1,2,3,4-tetrahydroquinoxaline-6,7-dicarbonitrile](/img/structure/B11636979.png)
1,4-Bis[4-(dimethylamino)benzyl]-1,2,3,4-tetrahydroquinoxaline-6,7-dicarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-ビス[4-(ジメチルアミノ)ベンジル]-1,2,3,4-テトラヒドロキノキサリン-6,7-ジカルボニトリルは、そのユニークな構造的特徴と様々な科学分野における潜在的な応用で知られる複雑な有機化合物です。この化合物は、ジカルボニトリル置換基を有するテトラヒドロキノキサリンコアにさらに結合したベンジル部分に付着したジメチルアミノ基の存在によって特徴付けられます。その複雑な構造は、有機化学および材料科学において関心の対象となっています。
2. 製法
合成経路と反応条件
1,4-ビス[4-(ジメチルアミノ)ベンジル]-1,2,3,4-テトラヒドロキノキサリン-6,7-ジカルボニトリルの合成は、通常、複数段階の有機反応を伴います。一般的な方法の1つは、テトラヒドロキノキサリンコアの調製から始まります。これは、キノキサリン誘導体の還元によって合成することができます。
工業生産方法
工業的な環境では、この化合物の製造には、高収率と純度を確保するために最適化された反応条件が含まれる場合があります。これには、触媒の使用、制御された温度、および反応を促進するための特定の溶媒が含まれます。合成プロセスのスケーラビリティは工業用途にとって重要であり、連続フロー反応器を使用して効率と一貫性を高めることができます。
3. 化学反応解析
反応の種類
1,4-ビス[4-(ジメチルアミノ)ベンジル]-1,2,3,4-テトラヒドロキノキサリン-6,7-ジカルボニトリルは、以下を含む様々な化学反応を起こすことができます。
酸化: この化合物は、追加の官能基を導入したり、その電子特性を変更したりするために酸化することができます。
還元: 還元反応は、化合物の酸化状態を変更するために使用でき、潜在的に異なる誘導体につながります。
一般的な試薬と条件
酸化剤: 過マンガン酸カリウム (KMnO₄)、三酸化クロム (CrO₃)
還元剤: 水素化ホウ素ナトリウム (NaBH₄)、水素化リチウムアルミニウム (LiAlH₄)
置換試薬: ベンジルハライド、ジメチルアミン、様々な求核剤および求電子剤
主な生成物
これらの反応から形成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化は追加の酸素含有官能基を有するキノキサリン誘導体を生成する可能性があり、一方、置換反応は様々な置換基を導入して、多様な誘導体につながる可能性があります。
準備方法
The synthesis of 1,4-BIS({[4-(DIMETHYLAMINO)PHENYL]METHYL})-1,2,3,4-TETRAHYDROQUINOXALINE-6,7-DICARBONITRILE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the tetrahydroquinoxaline core, followed by the introduction of dimethylaminophenyl groups through nucleophilic substitution reactions. The final step involves the addition of dicarbonitrile groups under controlled conditions to ensure the stability and purity of the compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and cost-effectiveness.
化学反応の分析
1,4-BIS({[4-(DIMETHYLAMINO)PHENYL]METHYL})-1,2,3,4-TETRAHYDROQUINOXALINE-6,7-DICARBONITRILE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoxaline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced tetrahydroquinoxaline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the compound, altering its chemical properties. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and halides. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1,4-ビス[4-(ジメチルアミノ)ベンジル]-1,2,3,4-テトラヒドロキノキサリン-6,7-ジカルボニトリルは、科学研究にいくつかの応用があります。
化学: より複雑な有機分子や材料の合成のための構成ブロックとして使用されます。
生物学: 抗菌作用や抗癌作用など、その潜在的な生物活性が調査されています。
医学: 特に特定の分子経路を標的にした薬物開発におけるその潜在的な用途が探求されています。
産業: そのユニークな電子特性により、染料、顔料、その他の材料の製造に使用されています。
作用機序
1,4-ビス[4-(ジメチルアミノ)ベンジル]-1,2,3,4-テトラヒドロキノキサリン-6,7-ジカルボニトリルがその効果を発揮する仕組みは、主に分子標的との相互作用に依存します。ジメチルアミノ基は、水素結合と静電相互作用に関与することができ、一方、キノキサリンコアはπ-πスタッキング相互作用に関与することができます。これらの相互作用は、酵素阻害や受容体結合など、様々な生物学的経路に影響を与える可能性があります。
類似化合物との比較
類似化合物
ミヒラーズケトン: ビス[4-(ジメチルアミノ)フェニル]メタノン、染料合成や光増感剤として使用されます。.
ベンゾフェノン誘導体: 類似の構造モチーフを持つが置換基が異なる化合物、様々な工業用途に使用されます。.
独自性
1,4-ビス[4-(ジメチルアミノ)ベンジル]-1,2,3,4-テトラヒドロキノキサリン-6,7-ジカルボニトリルは、ジメチルアミノベンジル基とジカルボニトリル置換基を持つテトラヒドロキノキサリンコアを組み合わせているため、際立っています。このユニークな構造は、明確な電子特性と立体特性を付与し、材料科学や医薬品化学における特定の用途に役立ちます。
特性
分子式 |
C28H30N6 |
|---|---|
分子量 |
450.6 g/mol |
IUPAC名 |
1,4-bis[[4-(dimethylamino)phenyl]methyl]-2,3-dihydroquinoxaline-6,7-dicarbonitrile |
InChI |
InChI=1S/C28H30N6/c1-31(2)25-9-5-21(6-10-25)19-33-13-14-34(20-22-7-11-26(12-8-22)32(3)4)28-16-24(18-30)23(17-29)15-27(28)33/h5-12,15-16H,13-14,19-20H2,1-4H3 |
InChIキー |
DEBJGOFEDHOZEC-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC=C(C=C1)CN2CCN(C3=C2C=C(C(=C3)C#N)C#N)CC4=CC=C(C=C4)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-{3-[(2,6,8-Trimethylquinolin-4-yl)amino]phenyl}ethanone](/img/structure/B11636899.png)
![2-[4-({4-[3-(Tert-butylsulfamoyl)-4-methylphenyl]phthalazin-1-yl}amino)phenoxy]acetamide](/img/structure/B11636901.png)

![1-(3,4-Dimethoxybenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine](/img/structure/B11636913.png)
![N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-chloro-N-(2,3-dimethylphenyl)benzenesulfonamide](/img/structure/B11636916.png)
![2-Methyl-4-[5-methyl-2-(methylsulfanyl)-3-thienyl]-5-oxo-7-phenyl-N-(2-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B11636928.png)
![N-(4-bromophenyl)-4-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]phthalazin-1-amine](/img/structure/B11636932.png)

![methyl 2-{2-(4-chlorophenyl)-3-[(4-ethoxy-3-methylphenyl)carbonyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11636943.png)
![N'-[(E)-(2-methoxyphenyl)methylidene]-3-(1H-pyrazol-1-ylmethyl)benzohydrazide](/img/structure/B11636948.png)
![2-cyclopropyl-N'-[(E)-pyridin-2-ylmethylidene]quinoline-4-carbohydrazide](/img/structure/B11636954.png)

![N~2~-benzyl-N-(furan-2-ylmethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B11636978.png)
